molecular formula C12H14N4O4S2 B2587142 Ethyl 2-((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 1226440-39-6

Ethyl 2-((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No.: B2587142
CAS No.: 1226440-39-6
M. Wt: 342.39
InChI Key: GMNYESWKRBODRP-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 5-methylisoxazole-3-carboxamido group at position 5 and an ethyl propanoate ester-linked thioether at position 2. This structure combines pharmacophoric motifs (thiadiazole, isoxazole, and ester) associated with diverse biological activities, including antimicrobial and antifungal properties.

Properties

IUPAC Name

ethyl 2-[[5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S2/c1-4-19-10(18)7(3)21-12-15-14-11(22-12)13-9(17)8-5-6(2)20-16-8/h5,7H,4H2,1-3H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNYESWKRBODRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The ethyl propanoate ester in the target compound mirrors the ester linkage in ’s derivative, which may improve membrane permeability compared to acetamide-terminated analogs (e.g., 5e, 5g) .
  • Higher yields (e.g., 88% for 5h) are associated with bulkier aromatic thioether groups, suggesting steric or electronic factors influence synthetic efficiency .

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